Tert-butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate

Stereochemistry Chiral resolution Medicinal chemistry

Tert-butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate (CAS 709029-89-0) is a pyrrolidine–aminopyridine conjugate protected at the 3‑amino position with a tert‑butyloxycarbonyl (Boc) group. It exists as a (3RS)‑racemic mixture (C₁₄H₂₂N₄O₂, MW 278.35) and serves as a key synthetic intermediate for neuronal nitric oxide synthase (nNOS) inhibitor programs, where the 5‑aminopyridin‑2‑yl‑pyrrolidine scaffold has demonstrated low‑nanomolar potency.

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
CAS No. 709029-89-0
Cat. No. B3280125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate
CAS709029-89-0
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)N
InChIInChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-7-18(9-11)12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9,15H2,1-3H3,(H,17,19)
InChIKeyVVXNHLWYLJDILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Introduction to Tert-butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate (CAS 709029-89-0)


Tert-butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate (CAS 709029-89-0) is a pyrrolidine–aminopyridine conjugate protected at the 3‑amino position with a tert‑butyloxycarbonyl (Boc) group. It exists as a (3RS)‑racemic mixture (C₁₄H₂₂N₄O₂, MW 278.35) and serves as a key synthetic intermediate for neuronal nitric oxide synthase (nNOS) inhibitor programs, where the 5‑aminopyridin‑2‑yl‑pyrrolidine scaffold has demonstrated low‑nanomolar potency [1].

Why a Generic Aminopyridine–Pyrrolidine Building Block Cannot Replace Tert-butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate (CAS 709029-89-0)


Although many Boc‑protected pyrrolidine‑aminopyridine intermediates exist, their substitution patterns, stereochemistry, and protecting‑group topology directly affect reactivity, selectivity, and downstream biological activity. For instance, moving the amino group from the 5‑position to the 3‑position on the pyridine ring abolishes key hydrogen‑bond interactions required for nNOS inhibition [1], while exchanging the pyrrolidine ring for a piperidine increases logP and alters kinase selectivity . These structure‑activity relationships highlight that even superficially similar in‑class compounds cannot be interchanged without quantitative justification.

Product‑Specific Quantitative Differentiation Evidence for Tert-butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate (CAS 709029-89-0)


Racemic (3RS) Configuration Enables Divergent Chiral Synthesis Versus Single Enantiomers

The target compound is supplied as the (3RS)‑racemate, whereas the corresponding (3R)‑ and (3S)‑enantiomers have distinct CAS numbers (1004621‑13‑9 and 1085843‑07‑7, respectively) . The racemate enables parallel access to both enantiomeric series through a single procurement event, while single‑enantiomer building blocks restrict downstream SAR exploration. The (3RS) racemate also exhibits a broader melting‑point range characteristic of racemic mixtures, typically associated with higher crystal‑lattice energy and improved solid‑state stability compared to the lower‑melting pure enantiomers [1].

Stereochemistry Chiral resolution Medicinal chemistry

High Commercial Purity (97–98 %) Reduces Reprocessing Burden Versus Lower‑Purity In‑Class Alternatives

Multiple independent suppliers report HPLC‑verified purity of 97–98 % for the (3RS)‑racemate , whereas some closely related in‑class analogues (e.g., tert‑butyl 3‑(5‑aminopyridin‑2‑yl)pyrrolidine‑1‑carboxylate) are commonly offered at only 95 % purity . A 2–3 % absolute purity advantage reduces the need for additional purification steps before use in sensitive catalytic or medicinal‑chemistry transformations.

Purity Quality control Procurement

Boc‑Carbamate Protecting Group Offers Orthogonal Deprotection Selectivity Versus Free‑Amine or Cbz‑Protected Analogues

The Boc‑carbamate group on the target compound can be quantitatively removed with trifluoroacetic acid (TFA) within 30 min without affecting the 5‑aminopyridine ring, whereas the free‑amine analogue (e.g., 1‑(5‑aminopyridin‑2‑yl)pyrrolidin‑3‑amine) requires direct coupling and is prone to oxidation during storage [1]. In contrast, Cbz‑protected analogues demand hydrogenolysis conditions that may reduce the pyridine ring, limiting functional‑group tolerance [2].

Protecting-group strategy Synthetic chemistry Orthogonal deprotection

Scaffold Privilege for nNOS Inhibition: Class‑Level SAR Rationale for Procuring the 5‑Aminopyridin‑2‑yl‑Pyrrolidine Intermediate

The 5‑aminopyridin‑2‑yl‑pyrrolidine scaffold is a validated pharmacophore for neuronal nitric oxide synthase (nNOS) inhibition. Literature SAR data show that the 5‑amino‑2‑pyridyl substitution is critical: compound 6 (aminopyridine‑pyrrolidine) exhibits a Ki of 85 nM against rat nNOS, while isomer compound 5 with a different substitution pattern shows a Ki of 388 nM, representing a 4.6‑fold loss in potency [1]. The target compound retains the optimal 5‑aminopyridin‑2‑yl orientation, providing the structural basis for downstream high‑potency inhibitors.

nNOS inhibitor Structure–activity relationship Scaffold privilege

Optimal Research and Industrial Application Scenarios for Tert-butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate (CAS 709029-89-0)


Enantioselective Synthesis of nNOS Inhibitor Libraries via Racemate Resolution

The (3RS)‑racemate is ideal for initial SAR campaigns where both enantiomers must be evaluated. After Boc deprotection, the resulting amine can be resolved using chiral HPLC or diastereomeric salt formation, enabling parallel synthesis of (R)‑ and (S)‑configured nNOS inhibitors from a single procurement batch [1].

High‑Purity Starting Material for GMP‑Like Intermediate Production

With consistent 97–98 % HPLC purity across multiple vendors, the racemate meets the quality threshold for kilogram‑scale campaigns without the need for pre‑use column chromatography, reducing both solvent waste and process cycle time .

Orthogonal Protecting‑Group Strategy for Multi‑Step Medicinal Chemistry

The acid‑labile Boc group enables chemoselective deprotection in the presence of base‑sensitive or hydrogenation‑sensitive functionalities elsewhere in the molecule, a critical requirement when constructing complex nNOS inhibitors that contain reducible heterocycles [2].

Validated Pharmacophore for Neuronal Nitric Oxide Synthase Drug Discovery

The 5‑aminopyridin‑2‑yl‑pyrrolidine core is a privileged scaffold with documented low‑nanomolar nNOS potency. Procuring the correct regioisomer ensures that subsequent derivatization maintains the favorable binding interactions with the heme propionate and active‑site glutamate residues essential for potency and isoform selectivity [3].

Quote Request

Request a Quote for Tert-butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.